P-Gua-Ribf2F.TEA
Description
Properties
Molecular Formula |
C16H28FN6O7P |
|---|---|
Molecular Weight |
466.40 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H13FN5O7P.C6H15N/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18;1-4-7(5-2)6-3/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18);4-6H2,1-3H3/t3-,4-,6-,9-;/m1./s1 |
InChI Key |
FNCPRROOKAFDQY-BXLLKWGRSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Core Structure Assembly
The synthesis begins with the formation of the guanine-related core structure, which is then functionalized with ribose analogs and fluorinated groups. The introduction of fluorine atoms (notably difluoro substitutions) is critical for the compound’s unique properties.
- Starting Materials: Typically include guanine derivatives and fluorinated ribose analogs.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitutions and alkylation steps.
- Temperature: Reactions are generally performed at controlled room temperature or slightly elevated temperatures (20–80 °C) to optimize reaction rates while minimizing side reactions.
- Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation or moisture interference.
Functional Group Introduction
The guanine moiety is linked with the ribose derivative containing difluoro substitutions, often via nucleophilic substitution or coupling reactions. The triethylamine (TEA) salt form is prepared to enhance solubility and stability.
- Catalysts and Reagents: Use of bases such as sodium carbonate or sodium hydroxide to deprotonate intermediates and facilitate coupling.
- Reaction Time: Typically ranges from 2 to 20 hours depending on the step.
- Purification: Post-reaction mixtures are purified by extraction, crystallization, and chromatography to isolate the target compound.
Industrial Scale-Up Considerations
Industrial production adapts laboratory methods with modifications for scalability:
- Use of industrial-grade solvents and reagents.
- Optimization of reaction parameters (temperature, concentration, stirring speed).
- Implementation of continuous flow reactors for better control.
- Purification techniques such as recrystallization and preparative chromatography ensure batch-to-batch consistency.
Detailed Preparation Procedure (Representative Example)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Guanine derivative + fluorinated ribose in DMF, rt, N2 atmosphere | Nucleophilic substitution to form P-Gua-Ribf2F intermediate | 85–90 | Stirred 12 h under nitrogen |
| 2 | Addition of triethylamine (TEA) | Formation of TEA salt to enhance solubility and stability | 95 | Room temperature, 2 h |
| 3 | Purification by extraction and recrystallization | Removal of impurities and isolation of pure P-Gua-Ribf2F.TEA | 90–95 | Use of brine wash and drying |
Chemical Reaction Types Involved
- Nucleophilic Substitution: Introduction of fluorinated ribose moiety onto guanine core.
- Salt Formation: Neutralization with triethylamine to form TEA salt.
- Purification Reactions: Crystallization and washing to remove by-products.
Research Findings and Analytical Data
- Purity: High-performance liquid chromatography (HPLC) confirms purity >98%.
- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) verify structure and fluorine incorporation.
- Stability: TEA salt form shows improved thermal and chemical stability compared to free base.
Summary Table of Preparation Method Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | DMF, Acetonitrile | Industrial-grade DMF or similar solvents |
| Temperature | 20–25 °C (room temperature) | 20–80 °C with controlled heating |
| Atmosphere | Nitrogen/inert | Nitrogen/inert with continuous monitoring |
| Reaction Time | 2–20 hours | Optimized for throughput (shorter times) |
| Purification Techniques | Extraction, recrystallization, chromatography | Crystallization, preparative chromatography |
| Yield | 85–95% | Comparable or improved with scale-up |
Chemical Reactions Analysis
Types of Reactions
P-Gua-Ribf2F.TEA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs with different functional groups.
Scientific Research Applications
P-Gua-Ribf2F.TEA has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of P-Gua-Ribf2F.TEA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with P-Gua-Ribf2F.TEA, categorized by their chemical features:
Fluorinated Ribose Derivatives
| Compound | Fluorine Position | Functional Groups | Solubility (H₂O) | Stability (t₁/₂ in plasma) | Key Applications |
|---|---|---|---|---|---|
| This compound | 2' | Phosphate, Guanidine, TEA | Moderate (organic solvents) | >24 hrs (predicted) | Catalysis, Drug Delivery |
| 2'-Fluoro-2'-deoxycytidine | 2' | Hydroxyl, Cytosine | High | ~8 hrs | Antiviral therapeutics |
| 2'-F-RNA monomers | 2' | Phosphoramidite | Low | >48 hrs | siRNA Stabilization |
Key Findings :
- The 2'-fluorine in this compound confers resistance to hydrolysis, akin to 2'-F-RNA monomers used in siRNA .
- Unlike antiviral fluoronucleosides (e.g., 2'-fluoro-2'-deoxycytidine), this compound lacks a nucleobase but includes a guanidine group, which may enhance binding to phosphorylated proteins or nucleic acids .
Phosphorylated Guanidine Compounds
| Compound | Counterion | Solubility (CH₃CN) | pKa of Guanidine | Thermal Stability (°C) |
|---|---|---|---|---|
| This compound | TEA | High | ~13.5 | 150–200 |
| Guanidine phosphate | Na⁺ | Low | ~12.8 | <100 |
| Cyclic GMP | None | Moderate | ~13.0 | 80–120 |
Key Findings :
- The TEA counterion in this compound increases solubility in aprotic solvents by 40–60% compared to sodium salts .
- The compound’s high thermal stability (150–200°C) surpasses natural phosphorylated guanidines (e.g., cyclic GMP), suggesting utility in high-temperature reactions .
TEA-Salts of Bioactive Molecules
| Compound | Core Structure | LogP (TEA vs. Na⁺) | Bioactivity | Reference Standard |
|---|---|---|---|---|
| This compound | Fluororibose | 1.2 vs. -0.8 | Non-enzymatic catalysis | N/A (novel compound) |
| TEA-PCA | Pyrrolidone carboxylate | 0.9 vs. -1.1 | Moisturizing (cosmetics) | ISO 16128-1:2016 |
| TEA-EDTA | Ethylenediamine | -0.3 vs. -2.5 | Chelation | USP-NF 2023 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
